An In-depth Technical Guide to 2-(3-nitro-1H-pyrazol-1-yl)acetamide: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 2-(3-nitro-1H-pyrazol-1-yl)acetamide: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the fundamental properties of 2-(3-nitro-1H-pyrazol-1-yl)acetamide, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogues and established principles of pyrazole chemistry to present a robust predictive profile. We will delve into its chemical structure, propose a detailed synthetic route, and predict its key physicochemical and spectroscopic characteristics. Furthermore, we will explore its potential biological activities and applications in drug development, drawing parallels with other nitropyrazole derivatives. This document aims to serve as a foundational resource for researchers initiating studies on this compound and as a practical handbook for professionals in the broader field of heterocyclic drug discovery.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring system is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1] This five-membered heterocycle, containing two adjacent nitrogen atoms, offers a versatile scaffold for designing molecules with a wide array of pharmacological activities. Pyrazole derivatives have demonstrated efficacy as analgesic, anti-inflammatory, antipyretic, antibacterial, antifungal, and anticancer agents.[2] The introduction of a nitro group onto the pyrazole ring, as seen in 2-(3-nitro-1H-pyrazol-1-yl)acetamide, can significantly modulate the electronic properties and biological activity of the molecule, making it a compelling subject for further investigation.[3]
Molecular Structure and Physicochemical Properties
The foundational step in understanding any compound is to thoroughly characterize its structure and physical properties. While some data for 2-(3-nitro-1H-pyrazol-1-yl)acetamide is available from commercial suppliers, many of its properties must be predicted based on computational models and data from analogous structures.
Chemical Structure
The structure of 2-(3-nitro-1H-pyrazol-1-yl)acetamide comprises a 3-nitropyrazole ring N-substituted at the 1-position with an acetamide group.
Physicochemical Data Summary
The following table summarizes the known and predicted physicochemical properties of 2-(3-nitro-1H-pyrazol-1-yl)acetamide.
| Property | Value | Source/Method |
| CAS Number | 1003011-27-5 | Commercial Supplier[4] |
| Molecular Formula | C₅H₆N₄O₃ | Commercial Supplier[4] |
| Molecular Weight | 170.13 g/mol | Commercial Supplier[4] |
| Appearance | Predicted: White to off-white solid | Analogy to similar compounds |
| Melting Point | Not available | - |
| Solubility | Predicted: Sparingly soluble in water, soluble in polar organic solvents (e.g., DMSO, DMF) | Analogy to similar compounds |
| XlogP (predicted) | -0.6 | PubChemLite[5] |
| Storage | 2-8°C Refrigerator | Commercial Supplier[4] |
Synthesis and Characterization
While a specific, published synthesis for 2-(3-nitro-1H-pyrazol-1-yl)acetamide has not been identified, a reliable synthetic route can be proposed based on well-established N-alkylation reactions of pyrazoles.
Proposed Synthetic Pathway: N-Alkylation
The most probable synthetic route involves the N-alkylation of 3-nitropyrazole with a suitable 2-haloacetamide, such as 2-bromoacetamide or 2-chloroacetamide, in the presence of a base. The regioselectivity of the alkylation of unsymmetrical pyrazoles can be influenced by steric and electronic factors.[6]
Detailed Experimental Protocol (Hypothetical)
This protocol is a generalized procedure based on common N-alkylation methods for pyrazoles and should be optimized for this specific reaction.[7][8]
Materials:
-
3-Nitropyrazole
-
2-Bromoacetamide
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-nitropyrazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add a solution of 2-bromoacetamide (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-(3-nitro-1H-pyrazol-1-yl)acetamide.
Predicted Spectroscopic Characteristics
The following spectroscopic data are predicted based on the analysis of structurally similar pyrazole derivatives.[9][10]
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~8.6 ppm (d, 1H, pyrazole H-5)
-
δ ~7.8 ppm (d, 1H, pyrazole H-4)
-
δ ~7.5 ppm (br s, 1H, NH of amide)
-
δ ~7.1 ppm (br s, 1H, NH of amide)
-
δ ~5.1 ppm (s, 2H, CH₂)
¹³C NMR (100 MHz, DMSO-d₆):
-
δ ~168 ppm (C=O, amide)
-
δ ~155 ppm (C-NO₂, pyrazole C-3)
-
δ ~135 ppm (pyrazole C-5)
-
δ ~110 ppm (pyrazole C-4)
-
δ ~55 ppm (CH₂)
FT-IR (KBr, cm⁻¹):
-
~3400-3200 (N-H stretching, amide)
-
~1680 (C=O stretching, amide I)
-
~1550 (N-O stretching, asymmetric, nitro)
-
~1350 (N-O stretching, symmetric, nitro)
Mass Spectrometry (EI): The fragmentation pattern of pyrazoles is often characterized by the expulsion of HCN and N₂.[11] For 2-(3-nitro-1H-pyrazol-1-yl)acetamide, the molecular ion peak [M]⁺ at m/z 170 would be expected. Key fragments could arise from the loss of the nitro group ([M-NO₂]⁺), the acetamide side chain, and cleavage of the pyrazole ring.
Potential Biological Activities and Applications
While no specific biological activities have been reported for 2-(3-nitro-1H-pyrazol-1-yl)acetamide, the broader class of nitropyrazole derivatives exhibits a wide range of pharmacological effects, suggesting potential avenues for investigation.
Inferred Biological Profile
-
Antimicrobial Activity: Many pyrazole derivatives have demonstrated potent antibacterial and antifungal properties.[12] The presence of the nitro group can enhance this activity.
-
Anticancer Activity: The pyrazole scaffold is present in several anticancer drugs, and novel derivatives are continuously being explored for their antiproliferative effects.[13]
-
Anti-inflammatory Activity: Pyrazole-containing compounds are well-known for their anti-inflammatory effects, with some acting as selective COX-2 inhibitors.[14]
-
Antiviral Activity: Certain pyrazole derivatives have shown promise as antiviral agents.[15]
The acetamide moiety can also contribute to the biological activity and pharmacokinetic properties of the molecule.
Future Directions in Drug Development
The structural features of 2-(3-nitro-1H-pyrazol-1-yl)acetamide make it an interesting candidate for further derivatization and screening in various biological assays. Structure-activity relationship (SAR) studies could be conducted by modifying the substituents on the pyrazole ring and the acetamide group to optimize potency and selectivity for a particular biological target. Computational modeling and docking studies could also be employed to predict its binding affinity to various enzymes and receptors.[16]
Conclusion
2-(3-nitro-1H-pyrazol-1-yl)acetamide is a heterocyclic compound with a promising, yet largely unexplored, profile. This technical guide has provided a comprehensive overview of its basic properties by synthesizing available data and making informed predictions based on the well-established chemistry of pyrazole derivatives. The proposed synthetic route and predicted spectroscopic data offer a solid starting point for researchers interested in synthesizing and characterizing this molecule. Furthermore, the discussion of its potential biological activities highlights its potential as a lead compound in drug discovery programs. It is our hope that this guide will stimulate further research into this and related nitropyrazole compounds, ultimately contributing to the development of new therapeutic agents.
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